(R)-2-(Piperidin-2-yl)pyridine

Asymmetric Catalysis Diethylzinc Addition Enantioselectivity

(R)-2-(Piperidin-2-yl)pyridine (CAS 1061659-74-2), also known as 2-(2R)-2-Piperidinylpyridine, is a chiral heterocyclic compound consisting of a pyridine ring substituted at the 2-position with an (R)-configured piperidine moiety. This compound serves as a versatile chiral N,N-bidentate ligand scaffold and a key intermediate in asymmetric synthesis.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1061659-74-2
Cat. No. B032181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Piperidin-2-yl)pyridine
CAS1061659-74-2
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=N2
InChIInChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1
InChIKeyKXRQQPIHUMSJSS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Piperidin-2-yl)pyridine (CAS 1061659-74-2): Chiral N,N-Ligand Scaffold and Piperidinyl-Pyridine Intermediate


(R)-2-(Piperidin-2-yl)pyridine (CAS 1061659-74-2), also known as 2-(2R)-2-Piperidinylpyridine, is a chiral heterocyclic compound consisting of a pyridine ring substituted at the 2-position with an (R)-configured piperidine moiety [1]. This compound serves as a versatile chiral N,N-bidentate ligand scaffold and a key intermediate in asymmetric synthesis. Its enantiomerically pure form has been synthesized via resolution of 2-(1-benzyl-2-piperidinyl)pyridine with D-tartaric acid followed by debenzylation, with absolute configuration confirmed by X-ray crystallography [1]. The compound is structurally related to the tobacco alkaloid anabasine but features distinct coordination geometry due to the 2-position substitution pattern, enabling unique catalytic applications [2].

Why Racemic 2-(Piperidin-2-yl)pyridine or the (S)-Enantiomer Cannot Replace (R)-2-(Piperidin-2-yl)pyridine in Stereoselective Applications


Generic substitution of (R)-2-(Piperidin-2-yl)pyridine with the racemate (CAS 15578-73-1) or the (S)-enantiomer (CAS 46041-69-4) is not scientifically valid in stereoselective contexts. The absolute (R)-configuration at the piperidine 2-position dictates the spatial orientation of the N,N-chelating donor atoms in metal complexes, directly governing enantioselectivity outcomes in asymmetric catalysis [1]. In the asymmetric addition of diethylzinc to aldehydes, the enantiomerically pure (R)-ligand delivered optically active secondary alcohols with up to 100% enantiomeric excess (ee), a result unattainable with the racemic ligand [1]. Similarly, in medicinal chemistry applications, the (S)-enantiomer has been specifically utilized as a fragment in 11β-hydroxysteroid dehydrogenase inhibitors, demonstrating enantiospecific biological recognition [1]. Procurement of the racemate introduces a 50% mismatched enantiomer burden that degrades enantioselectivity in catalytic reactions and confounds biological assay interpretation [2].

Quantitative Differentiation Evidence for (R)-2-(Piperidin-2-yl)pyridine vs. Comparators


Enantioselectivity in Diethylzinc Addition: (R)- vs. Racemic Ligand

The enantiomerically pure (R)-2-(2′-piperidinyl)pyridine, when employed as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes, produced optically active secondary alcohols with enantiomeric excess values reaching up to 100% ee [1]. The racemic ligand (CAS 15578-73-1), in contrast, cannot induce enantioselectivity and yields racemic product mixtures by definition [1]. This near-perfect stereochemical outcome establishes the (R)-enantiomer as an effective chiral controller in this synthetically important C–C bond-forming reaction.

Asymmetric Catalysis Diethylzinc Addition Enantioselectivity

Catalytic Scaffold Versatility: Henry and Aza-Henry Reactions vs. Non-Piperidinyl Ligands

Derivatives of 2-(2′-piperidinyl)pyridine have been evaluated as chiral ligands in copper-catalyzed enantioselective Henry and aza-Henry reactions, demonstrating effective asymmetric induction [1]. While (S)-configured bipiperidine-derived ligands were reported to achieve enantioselectivities in the Henry reaction in a related study from the same group [2], the 2-(2′-piperidinyl)pyridine scaffold itself provides a distinct N,N-chelating geometry differing from bipiperidine, bipyridine, and pyridine-amine ligand classes [1].

Asymmetric Henry Reaction Aza-Henry Reaction C–C Bond Formation

Co-Catalyst Role in Asymmetric Michael Addition: Prolinamide Derivative Architecture vs. Proline Itself

L-Prolinamide derivatives incorporating the 2-(2′-piperidinyl)pyridine framework have been developed as organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins [1]. A catalyst system based on (S)-2-(2′-piperidinyl)pyridine-derived trans-4-hydroxy-L-prolinamide, combined with (S)-BINOL as co-catalyst in dichloromethane, achieved nitroaldehyde products with excellent enantiomeric excess (up to 99%) and diastereoselectivity ratios (up to 99:1) at only 1 mol% catalyst loading [1]. The 2-(2′-piperidinyl)pyridine moiety serves as the anchoring scaffold that positions the prolinamide catalytic unit, and its stereochemistry is integral to catalyst performance.

Organocatalysis Asymmetric Michael Addition Prolinamide Derivatives

Positional Isomer Differentiation: 2-Pyridyl vs. 3-Pyridyl Substitution in Biological Target Engagement

The 2-pyridyl substitution pattern of (R)-2-(piperidin-2-yl)pyridine fundamentally alters biological target engagement compared to the 3-pyridyl positional isomer (R)-anabasine [1]. While (R)-anabasine ((R)-3-(piperidin-2-yl)pyridine) is a known nicotinic acetylcholine receptor (nAChR) agonist , the 2-pyridyl isomer has been implicated as a fragment in receptor tyrosine kinase inhibitors, including ALK and c-Met inhibitors [2]. The different nitrogen atom position in the pyridine ring alters both the coordination geometry with metal ions and the hydrogen-bonding pharmacophore, leading to divergent biological target profiles.

Medicinal Chemistry Kinase Inhibition Positional Isomers

High-Value Application Scenarios for (R)-2-(Piperidin-2-yl)pyridine (CAS 1061659-74-2)


Asymmetric Synthesis of Chiral Secondary Alcohols via Organozinc Addition

Procure (R)-2-(Piperidin-2-yl)pyridine for use as an enantiomerically pure N,N-bidentate ligand in the catalytic asymmetric addition of diethylzinc to aldehydes, where it delivers optically active secondary alcohols with up to 100% ee [1]. This application is particularly relevant for medicinal chemistry groups synthesizing chiral alcohol building blocks for drug candidates. The racemic ligand is ineffective for this purpose; only the resolved enantiomer provides stereochemical control [1].

Construction of High-Performance Prolinamide Organocatalysts for Michael Addition

Use (R)-2-(Piperidin-2-yl)pyridine as the chiral scaffold precursor for synthesizing L-prolinamide-derived organocatalysts for enantioselective Michael addition of aldehydes to nitroolefins. When elaborated to trans-4-hydroxy-L-prolinamide derivatives and paired with BINOL co-catalysts, this scaffold enables up to 99% ee and up to 99:1 dr in nitroaldehyde products at catalyst loadings as low as 1 mol% [1]. The (R)-piperidinylpyridine unit is essential for the catalyst architecture; substitution with non-piperidinyl scaffolds or racemic material compromises stereoselectivity [2].

Development of Copper-Catalyzed Enantioselective Henry and Aza-Henry Reactions

Source (R)-2-(Piperidin-2-yl)pyridine for derivatization into chiral ligands for Cu(II)-catalyzed asymmetric Henry (nitroaldol) and aza-Henry reactions, enabling enantioselective C–C bond formation for the synthesis of β-nitro alcohols and β-amino alcohol precursors [1]. The 2-(piperidin-2-yl)pyridine scaffold provides a unique N,N-chelation geometry distinct from bipiperidine and pyridine-amine ligands, expanding the accessible catalyst design space for asymmetric nitroaldol chemistry [2].

Fragment-Based Discovery of Receptor Tyrosine Kinase Inhibitors

Incorporate (R)-2-(Piperidin-2-yl)pyridine as a chiral piperidinyl-pyridine fragment in structure-activity relationship (SAR) campaigns targeting receptor tyrosine kinases, including ALK and c-Met, for oncology drug discovery [1]. The 2-pyridyl substitution pattern is critical for kinase target engagement; the 3-pyridyl positional isomer (R)-anabasine addresses nAChR targets and cannot serve as a substitute in kinase-focused programs [2]. The (R)-enantiomer provides the appropriate absolute configuration for biological target complementarity [3].

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